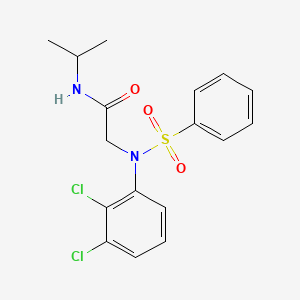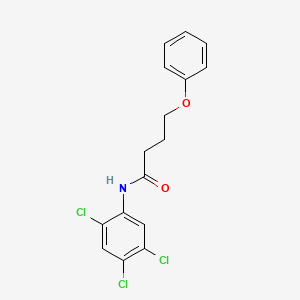
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide, commonly known as PPBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide.
Mechanism of Action
PPBT works by inhibiting the biosynthesis of lipids in the targeted plants, leading to their eventual death. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in lipid biosynthesis, leading to reduced levels of fatty acids in the plant cells.
Biochemical and Physiological Effects:
Studies have shown that PPBT has no significant effects on non-target organisms, including mammals and birds. However, it has been found to have some toxic effects on aquatic organisms, highlighting the need for further research on its environmental impact.
Advantages and Limitations for Lab Experiments
PPBT has several advantages over current herbicides, including its effectiveness against glyphosate-resistant weeds and its selective action on grasses and broadleaf weeds. However, it also has some limitations, including its potential toxicity to aquatic organisms and the need for further research on its long-term environmental impact.
Future Directions
There are several future directions for research on PPBT, including its potential use in combination with other herbicides to increase its effectiveness, the development of new formulations to improve its delivery and efficacy, and the investigation of its potential use in other applications, such as in the pharmaceutical industry.
In conclusion, PPBT is a promising synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide. Its selective action on grasses and broadleaf weeds, as well as its effectiveness against glyphosate-resistant weeds, make it a promising alternative to current herbicides. However, further research is needed to fully understand its potential environmental impact and to explore its potential use in other applications.
Synthesis Methods
PPBT can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichlorophenol with 4-phenoxybutyric acid in the presence of a coupling agent. The resulting product is then subjected to further reactions to obtain the final compound, PPBT.
Scientific Research Applications
PPBT has been extensively studied for its potential use as a herbicide due to its selective action on grasses and broadleaf weeds. It has been found to be effective against various weed species, including glyphosate-resistant weeds, making it a promising alternative to current herbicides.
properties
IUPAC Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-12-9-14(19)15(10-13(12)18)20-16(21)7-4-8-22-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULKRIVSQROKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
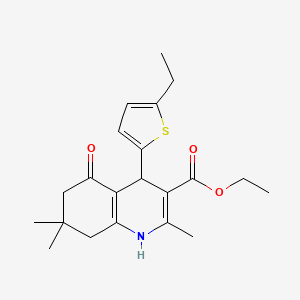
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
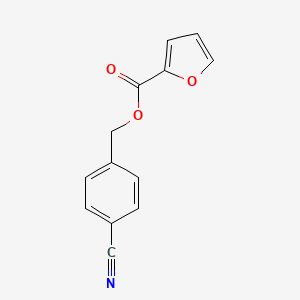
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
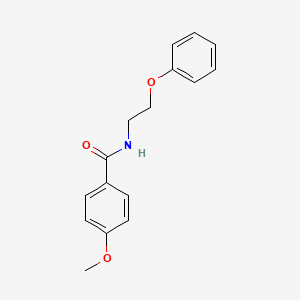
![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
